

how to analyze bupirimate residues in crops using HPLC

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Compound Focus: Bupirimate

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Analytical Methods for Bupirimate Residues

Bupirimate is a systemic fungicide used to control powdery mildew. For a complete risk assessment, it is crucial to also monitor its main metabolite, **ethirimol** [1] [2] [3]. The following protocols cover two highly effective analytical approaches.

Protocol 1: UPLC-MS/MS Analysis with QuEChERS in Cucumber

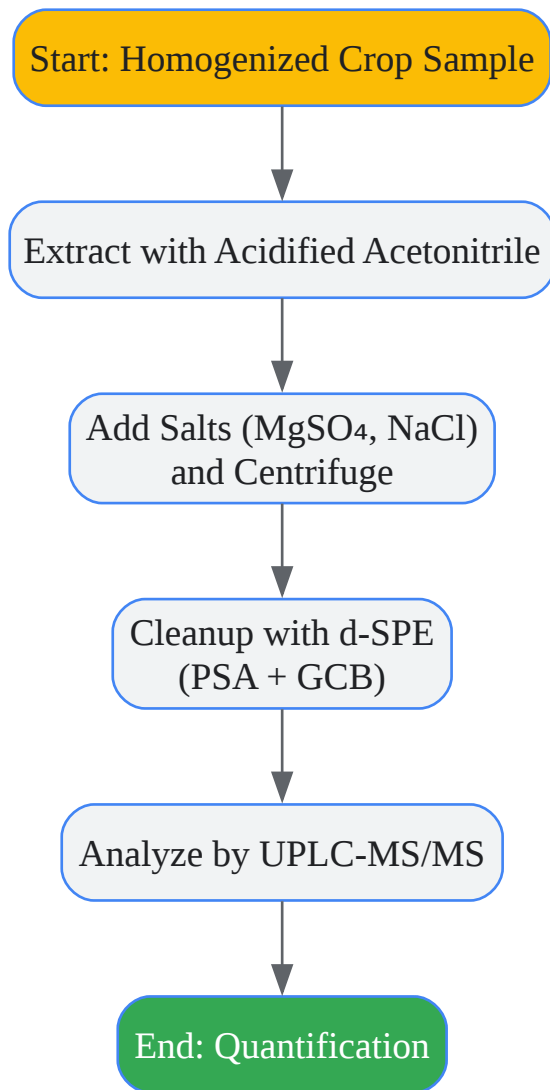
This method uses Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) and is known for its high sensitivity and accuracy [1].

• 1. Instrumentation and Chromatography

- **Instrument:** UPLC-MS/MS system.
- **Column:** Reverse-phase C18 column.
- **Mobile Phase:** Specific composition was optimized for separation but not detailed in the available text. A binary gradient of acetonitrile and water (often with additives like formic acid or ammonium formate) is typical for LC-MS applications.
- **Detection:** Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

- **2. Sample Preparation via Modified QuEChERS** The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for extraction and cleanup [1] [2].
 - **Extraction:**
 - Homogenize a 10.0 g representative sample of cucumber.
 - Place in a 50 mL centrifuge tube and add 10 mL of acidified acetonitrile (2% acetic acid, v/v) [2].
 - Shake vigorously for 1-2 minutes.
 - **Partitioning:**
 - Add salt mixtures (typically containing anhydrous MgSO₄ and NaCl) to induce phase separation.
 - Centrifuge the tubes.
 - **Cleanup (Dispersive-SPE):**
 - Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing **50 mg PSA** and **20 mg Graphitized Carbon Black (GCB)** [1].
 - The PSA removes sugars and fatty acids, while GCB is critical for adsorbing pigments from the cucumber matrix.
 - Vortex and centrifuge. The final extract is filtered before injection [2].
- **3. Method Performance** The method was rigorously validated with the following results [1]:
 - **Linearity:** Excellent ($R^2 = 1.0000$) in the range of 0.001–0.5 mg L⁻¹.
 - **Recovery:** Average recovery of 95.2–98.7% for both **bupirimate** and ethirimol.
 - **Precision:** Relative Standard Deviations (RSD) between 0.92–5.54%.
 - **Sensitivity:** Limit of Quantification (LOQ) of 0.01 mg/kg.

The workflow for this protocol is summarized below:



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Protocol 2: HPLC-UV Analysis for Dermal Exposure Assessment

This older but validated method uses HPLC with a UV detector, which can be a more accessible option for labs without MS capabilities [4].

• 1. Instrumentation and Chromatography

- **Instrument:** Standard HPLC system with UV detector.
- **Column:** Cyano-modified silica column (e.g., CN-bonded phase).
- **Mobile Phase:** Isocratic elution with **Methanol-Water (60:40, v/v)** containing **5 g/L Ammonium Sulfate** [4].

- **Flow Rate:** 1.0 mL/min (typical for standard HPLC columns).
 - **Detection:** UV detection at **310 nm** [4].
 - **Injection Volume:** 20 µL.
- **2. Sample Preparation** This method was designed for assessing dermal exposure using cotton gloves, but the extraction is straightforward.
 - **Extraction:** Cotton gloves (or a representative crop sample) are extracted with methanol.
 - **Preparation for Injection:** The methanol extract is diluted with one volume of water and then injected directly into the HPLC system [4].
- **3. Method Performance**
 - **Recovery:** Complete recovery from fortified gloves.
 - **Precision:** Between-day coefficients of variation of 4-7%.
 - **Sensitivity:** Limit of Detection (LOD) of 30 µg/L.

Summary of Analytical Parameters

The table below provides a side-by-side comparison of the two methods.

| Parameter | Protocol 1: UPLC-MS/MS [1] | Protocol 2: HPLC-UV [4] |
|-------------------------------|--|--|
| Analytical Technique | Ultra-HPLC with Tandem Mass Spectrometry | Standard HPLC with UV Detection |
| Target Matrices | Cucumber, other vegetables | Cotton gloves, foliar dislodgable residues |
| Sample Prep | Modified QuEChERS (PSA + GCB cleanup) | Solvent extraction (Methanol) |
| Linear Range | 0.001 – 0.5 mg L ⁻¹ | Not specified |
| Limit of Detection (LOD) | - | 30 µg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg | - |

| Parameter | Protocol 1: UPLC-MS/MS [1] | Protocol 2: HPLC-UV [4] |
|-----------------|---|---|
| Recovery | 95.2 – 98.7% | Complete (100%) |
| Precision (RSD) | 0.92 – 5.54% | 4 – 7% (between-day) |
| Key Advantage | High sensitivity & selectivity for complex matrices | Cost-effective, simpler instrumentation |

Critical Method Notes

- **Metabolite Inclusion:** Regulatory definitions for residue often include ethirimol. Any analytical method must be validated for both the parent compound and its metabolite [1] [3].
- **Matrix Effects:** The QuEChERS cleanup using GCB is particularly important for removing pigments from green vegetables and fruits, which can otherwise suppress or enhance the signal in mass spectrometry [1].
- **Method Validation:** Always validate the method for your specific crop matrix. Key parameters to establish include linearity, recovery, precision (repeatability), and the Limit of Quantification (LOQ) in accordance with guidelines like SANCO/3030/99 or CIPAC [5] [6].

Choosing the Right Method

- For regulated residue analysis and maximum sensitivity/accuracy, particularly when metabolites must be monitored, **Protocol 1 (UPLC-MS/MS)** is the recommended approach.
- For occupational exposure studies or in labs where cost and instrument availability are primary concerns, **Protocol 2 (HPLC-UV)** provides a robust and reliable alternative.

I hope these detailed application notes are helpful for your research. Should you require information on analyzing **bupirimate** in specific fruit matrices, feel free to ask.

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To cite this document: Smolecule. [how to analyze bupirimate residues in crops using HPLC].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522277#how-to-analyze-bupirimate-residues-in-crops-using-hplc>]

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